(4-Methylcyclohexyl)methanol
Overview
Description
(4-Methylcyclohexyl)methanol is an organic compound with the molecular formula C₈H₁₆O. It is classified as a saturated higher alicyclic primary alcohol. This compound exists in both cis and trans isomers, depending on the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring. It is a colorless oil with a faint mint-like alcohol odor .
Scientific Research Applications
(4-Methylcyclohexyl)methanol has various applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It acts as a hydrotrope, solubilizing hydrophobic substances in aqueous environments.
Safety and Hazards
“(4-Methylcyclohexyl)methanol” is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Mechanism of Action
Target of Action
(4-Methylcyclohexyl)methanol (MCHM) is an organic compound classified as a saturated higher alicyclic primary alcohol . It acts as a hydrotrope, solubilizing hydrophobic substances in aqueous environments . This suggests that its primary targets are hydrophobic substances that need to be solubilized.
Mode of Action
MCHM interacts with its targets by reducing their hydrophobicity, thereby increasing their solubility in water . This interaction results in the dispersion of hydrophobic substances in aqueous environments, facilitating their processing or removal.
Biochemical Pathways
It’s known that mchm can prevent protein aggregation and alter membrane dynamics and metal homeostasis . These effects suggest that MCHM may influence various biochemical pathways related to protein folding, membrane integrity, and metal ion balance.
Pharmacokinetics
It’s known that mchm is only slightly soluble in water but highly soluble in many organic solvents . This suggests that its bioavailability may be influenced by the presence of organic solvents and its low water solubility may limit its absorption and distribution in aqueous biological systems.
Result of Action
Studies have shown that exposure to mchm can negatively affect the viability of certain cell lines and cause developmental defects in some organisms . For example, exposure to MCHM was found to negatively affect the viability of HEK293T human cell line cultures and Xenopus tropicalis embryos .
Action Environment
The action, efficacy, and stability of MCHM can be influenced by various environmental factors. For instance, the presence of organic solvents can enhance the solubility and therefore the action of MCHM . Additionally, the specific isomer (cis or trans) of MCHM can also influence its odor threshold and potentially its environmental fate .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methylcyclohexyl)methanol can be synthesized through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . This method involves the reduction of the ester using sodium in the presence of ethanol, producing the desired alcohol.
Industrial Production Methods: It is also produced as a byproduct (approximately 1%) in the production of cyclohexanedimethanol during the hydrogenation of dimethyl terephthalate . The reaction can be represented as follows:
C6H4(CO2CH3)2+8H2→CH3C6H10CH2OH+2CH3OH+H2O
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (4-Methylcyclohexyl)methanone.
Reduction: It can be reduced to (4-Methylcyclohexyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: (4-Methylcyclohexyl)methanone
Reduction: (4-Methylcyclohexyl)methane
Substitution: (4-Methylcyclohexyl)methyl chloride or bromide
Comparison with Similar Compounds
- Cyclohexanedimethanol
- Cyclohexanemethanol
- 2,4-Dimethylcyclohexanemethanol
Comparison: (4-Methylcyclohexyl)methanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. For example, its ability to act as a hydrotrope and its specific odor profile (mint-like and licorice-like) set it apart from other similar compounds .
Properties
IUPAC Name |
(4-methylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINZLLLLCUKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041813, DTXSID80274141, DTXSID40274142 | |
Record name | 4-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with nearly no odor; [HSDB] | |
Record name | Cyclohexanemethanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/ | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/ | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9074 g/cu cm at 20 °C | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.05 [mmHg] | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
34885-03-5, 3937-48-2, 3937-49-3 | |
Record name | 4-Methylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34885-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylcyclohexanemethanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcyclohexanemethanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLCYCLOHEXANEMETHANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-METHYLCYCLOHEXANEMETHANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TEH6BZ70K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key differences in the environmental fate of cis- and trans-(4-methylcyclohexyl)methanol?
A: Research indicates that cis-(4-methylcyclohexyl)methanol exhibits higher aqueous solubility and lower sorption to activated carbon compared to its trans- isomer. [, ] This difference is attributed to the larger computed solvated dipole moment of the cis- isomer. [] Consequently, the two isomers are expected to demonstrate distinct fate and transport behaviors in the environment.
Q2: How does the structure of (4-methylcyclohexyl)methanol influence its solubility?
A: The cis- and trans- isomers of this compound display differing solubilities due to their distinct three-dimensional structures. [] The cis- isomer possesses a larger dipole moment, leading to increased polarity and stronger interactions with water molecules, ultimately resulting in higher aqueous solubility. []
Q3: What analytical methods have been employed to study this compound in environmental samples?
A: Researchers have successfully utilized heated purge-and-trap gas chromatography/mass spectrometry (GC/MS) to determine the concentrations of this compound isomers in water samples. [] This technique proved valuable for analyzing samples collected during the 2014 Elk River, West Virginia chemical spill.
Q4: How does this compound interact with common materials used in water distribution systems?
A: Studies reveal that this compound can permeate polyethylene pipes commonly used in water distribution systems. [] The compound exhibits a measurable diffusivity and solubility in polyethylene, leading to concerns about its potential to contaminate drinking water supplies. []
Q5: Has the biodegradation of this compound been investigated?
A: Yes, research has demonstrated the biodegradation potential of this compound under both aerobic and anaerobic conditions in river sediments. [] Additionally, studies have explored the degradation of both cis- and trans- isomers in activated sludge systems, providing insights into its potential for removal during wastewater treatment. []
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